Cas no 52061-73-1 (2,2-Dipropylvaleramide)
2,2-Dipropylvaleramide Chemical and Physical Properties
Names and Identifiers
-
- Pentanamide,2,2-dipropyl-
- 2,2-Dipropylvaleramide
- 2,2-dipropylpentanamide
- Pentanamide,2,2-dipropyl
- Valdipromida
- Valdipromida [INN-Spanish]
- Valdipromide
- Valdipromidum
- Valdipromidum [INN-Latin]
- Pentanamide, 2,2-dipropyl-
- EINECS 257-630-6
- tripropylacetamide
- UNII-8JAK753213
- 2,2-Dipropylpentanamide; Valproic Acid Imp. G (EP); Valproic Acid Impurity G
- Valdipromide [INN]
- VALPROIC ACID IMPURITY G [EP IMPURITY]
- 52061-73-1
- CHEMBL2107651
- ACBLZFZDCOGNHD-UHFFFAOYSA-N
- tri-n-propylacetamide
- SCHEMBL2110001
- DTXSID30200036
- AKOS006272842
- 8JAK753213
- Q27270634
- NS00032413
- Valproic Acid Imp. G (EP): 2,2-Dipropylpentanamide
- DB-312990
- Valdipromidum (INN-Latin)
- Valdipromida (INN-Spanish)
- G69738
- VALPROIC ACID IMPURITY G (EP IMPURITY)
- DTXCID30122527
-
- Inchi: 1S/C11H23NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H2,12,13)
- InChI Key: ACBLZFZDCOGNHD-UHFFFAOYSA-N
- SMILES: O=C(C(CCC)(CCC)CCC)N
Computed Properties
- Exact Mass: 185.17800
- Monoisotopic Mass: 185.177964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
- XLogP3: 3.2
Experimental Properties
- Density: 0.878
- Melting Point: NA
- Boiling Point: 307.9°C at 760 mmHg
- Flash Point: 140°C
- Refractive Index: 1.448
- PSA: 43.09000
- LogP: 3.55870
2,2-Dipropylvaleramide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2-Dipropylvaleramide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,2-Dipropylvaleramide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D492445-25mg |
2,2-Dipropylvaleramide |
52061-73-1 | 25mg |
$207.00 | 2023-05-18 | ||
| TRC | D492445-250mg |
2,2-Dipropylvaleramide |
52061-73-1 | 250mg |
$ 1800.00 | 2023-09-07 |
2,2-Dipropylvaleramide Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 2,2-Dipropylvaleramide
Comprehensive Guide to 2,2-Dipropylvaleramide (CAS No. 52061-73-1): Properties, Applications, and Industry Insights
2,2-Dipropylvaleramide (CAS No. 52061-73-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. As a derivative of valeramide, this molecule features two propyl groups at the 2-position, enhancing its lipophilicity and potential bioactivity. Researchers are increasingly exploring its role as a synthonic intermediate or bioactive scaffold, particularly in drug discovery programs targeting neurological and metabolic disorders.
The compound's molecular formula C11H23NO and molecular weight 185.31 g/mol make it a mid-sized molecule with optimal properties for penetration studies. Recent publications highlight its potential as a GABA receptor modulator analog, though clinical applications remain investigational. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples, meeting stringent requirements for research-grade materials.
In material science, 2,2-Dipropylvaleramide demonstrates interesting crystallization behaviors that have implications for polymorph screening. Its thermal stability (decomposition point >200°C) makes it suitable for high-temperature processes, while the amide functionality allows for diverse chemical modifications. These characteristics align with current industry trends toward versatile building blocks for combinatorial chemistry.
Environmental and safety profiles of 52061-73-1 show favorable biodegradation potential based on OECD 301 tests, addressing growing concerns about green chemistry principles. The compound's low ecotoxicity (Daphnia magna EC50 >100 mg/L) positions it as a sustainable option compared to traditional amide derivatives. These findings respond to increasing searches for eco-friendly intermediates in synthetic chemistry.
Market analysis reveals rising demand for 2,2-Dipropylvaleramide in APAC research centers, particularly for neurological drug development. The compound's structure-activity relationship (SAR) studies appear in recent patent filings, suggesting expanding IP landscapes. Quality standards typically specify residual solvent limits (<0.5%) and heavy metal content (<10 ppm) to meet pharmaceutical excipient guidelines.
From a regulatory perspective, 52061-73-1 is not currently listed in major chemical inventories (TSCA, EINECS), requiring case-by-case evaluation for international shipments. Storage recommendations emphasize argon atmosphere protection to prevent oxidative degradation, with typical shelf lives of 24 months at -20°C. These handling protocols address common queries about long-term stability of amide compounds.
Emerging applications include its use as a chiral auxiliary in asymmetric synthesis, leveraging the steric effects of its propyl groups. Computational chemistry studies suggest potential as a molecular spacer in supramolecular architectures, tapping into nanotechnology trends. Such multidisciplinary applications reflect the compound's growing importance across converging technologies.
Analytical challenges center around distinguishing 2,2-Dipropylvaleramide from its positional isomers, requiring advanced chromatographic methods. Recent method developments employ UHPLC-QTOF systems with HILIC columns, achieving baseline separation in under 5 minutes. These technical advancements respond to industry needs for high-throughput characterization of specialty chemicals.
Supply chain considerations highlight the compound's custom synthesis nature, with lead times varying by scale requirements (gram to kilogram). Current pricing models reflect its niche application status, though economies of scale may develop as research applications expand. These market dynamics address frequent searches about bulk availability and cost drivers for research chemicals.
Future research directions may explore the compound's potential in prodrug formulations, leveraging its metabolic stability and transport properties. The growing interest in amide-based therapeutics suggests expanding opportunities for this chemical space. Such developments would position 2,2-Dipropylvaleramide as a valuable player in next-generation medicinal chemistry pipelines.
52061-73-1 (2,2-Dipropylvaleramide) Related Products
- 5511-18-2(1-Adamantanecarboxamide)
- 4171-13-5(Valnoctamide)
- 1122-56-1(Cyclohexanecarboxamide)
- 1503-98-6(Cyclobutanecarboxamide)
- 2430-27-5(Valpromide)
- 1759-55-3(2,2-Dimethylcyclopropanecarboxamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)